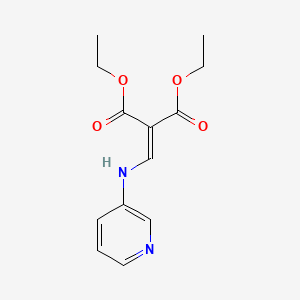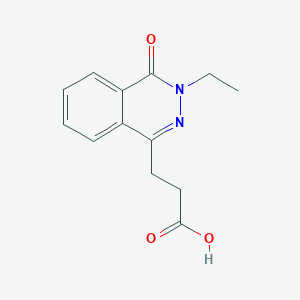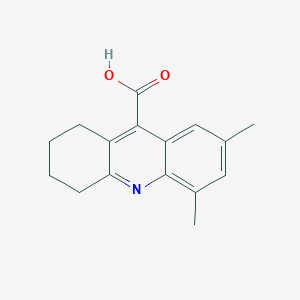
Diethyl 2-((pyridin-3-ylamino)methylene)malonate
Descripción general
Descripción
Diethyl 2-((pyridin-3-ylamino)methylene)malonate is a chemical compound with the linear formula C13H16N2O4 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The intermediates of the syntheses were prepared by improved synthetic protocols working under microwave conditions whenever it was advantageous for the resulting product in terms of reaction time and/or chemical yield .Molecular Structure Analysis
The molecular structure of Diethyl 2-((pyridin-3-ylamino)methylene)malonate is represented by the SMILES string O=C(OCC)C(C(OCC)=O)=CNC1=CN=CC=C1 . The InChI representation is 1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)9-15-10-6-5-7-14-8-10/h5-9,15H,3-4H2,1-2H3 .Aplicaciones Científicas De Investigación
Electronic Spectroscopy and Photochemical Properties
Research on derivatives of pyrene-1-aminovinylene, including diethyl 2-((pyren-8-ylamino)methylene)malonate, highlights their intriguing electronic spectroscopy and photochemical properties. These compounds exhibit excited-state intramolecular charge transfer (ESICT), where the carbonyl groups in the molecules enhance solvent-dependent intramolecular H-bond interactions. This interaction not only augments the mixing between π–π* and n–π* states but also significantly influences the ESICT dynamics, showcasing the potential in photophysical studies and applications (Pereira & Gehlen, 2006).
Catalytic Applications in Polymerization
A series of aluminum complexes bearing diethyl 2-((arylamino)methylene)malonate and diethyl 2-((alkylamino)methylene)malonate ligands were synthesized to study their application in the ring-opening polymerization of ε-caprolactone. These complexes demonstrated significantly higher catalytic activity compared to those with ketiminate ligands, underscoring their efficiency and controllability in polymerization processes. This research indicates the compound's utility in developing more efficient catalysts for polymerization, with potential impacts on materials science (Chang et al., 2019).
Synthesis of Nitrogen-Containing Compounds
Diethyl 2-(2-chloronicotinoyl)malonate, a related compound, is highlighted as an important intermediate in the synthesis of small molecule anticancer drugs, demonstrating the role of similar structures in medicinal chemistry. The synthesis process explored for this compound indicates the broader applicability of Diethyl 2-((pyridin-3-ylamino)methylene)malonate in producing biologically active molecules with potential therapeutic applications (Xiong et al., 2018).
Facilitating Efficient Synthesis Methods
The synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate, which serves as a precursor in the multistage synthesis of various biologically active quinoline derivatives, demonstrates the compound's significance in facilitating efficient synthesis methods. This study showcases a rapid, room temperature liquid phase synthesis technique that offers a convenient method for producing such compounds, highlighting the potential for industrial-scale production and further research into novel synthesis techniques (Valle et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, Diethyl malonate, indicates that it is a combustible liquid and precautions should be taken to avoid heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling the compound . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
diethyl 2-[(pyridin-3-ylamino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)9-15-10-6-5-7-14-8-10/h5-9,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMRKZNYVTWEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368029 | |
| Record name | Diethyl {[(pyridin-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((pyridin-3-ylamino)methylene)malonate | |
CAS RN |
14029-71-1 | |
| Record name | Diethyl {[(pyridin-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)






![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)
